alpha-Methylcinnamic acid

Description

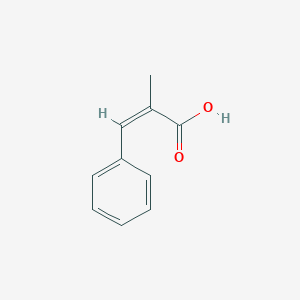

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCRUNXWPDJHGV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044462 | |

| Record name | (E)-2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Methylcinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1199-77-5, 1895-97-2 | |

| Record name | alpha-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52D2H37MVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of alpha-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylcinnamic acid, systematically known as (2E)-2-methyl-3-phenylprop-2-enoic acid, is an organic compound that belongs to the class of cinnamic acids. It is characterized by a phenyl group attached to an acrylic acid backbone, with a methyl group substituted at the alpha position. This compound and its derivatives are of significant interest in various scientific fields, including pharmaceuticals and materials science, due to their versatile chemical reactivity and diverse biological activities. This guide provides a comprehensive overview of the fundamental properties of alpha-Methylcinnamic acid, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and biological activities, with a focus on its antimicrobial and antifungal properties.

Physicochemical Properties

alpha-Methylcinnamic acid is a white to off-white crystalline solid at room temperature with a faint, characteristic odor.[1] Its core structure consists of a benzene (B151609) ring, a carbon-carbon double bond, and a carboxylic acid functional group, all arranged in a conjugated system that contributes to its stability and reactivity.[1]

Identification and General Properties

The following table summarizes the key identification and general properties of alpha-Methylcinnamic acid.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enoic acid | [2] |

| Synonyms | α-Methylcinnamic acid, 2-Methyl-3-phenylacrylic acid | [1][2] |

| CAS Number | 1199-77-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

Quantitative Physical and Chemical Properties

Key quantitative data for alpha-Methylcinnamic acid are presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Melting Point | 79-81 °C | [3][4] |

| Boiling Point | 288.3 °C at 760 mmHg | [1] |

| Density | 1.147 g/cm³ | [1] |

| Flash Point | 194.3 °C | [1] |

| Vapor Pressure | 0.00109 mmHg at 25°C | [1] |

| LogP (Octanol/Water) | 2.17450 | [1] |

| pKa | Data not readily available | |

| Solubility | Slightly soluble in water; freely soluble in many organic solvents. | [5] |

Spectroscopic Data

The structural elucidation of alpha-Methylcinnamic acid is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of alpha-Methylcinnamic acid provides characteristic signals for its protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~12.3 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) | [6] |

| ~7.84 | Singlet | 1H | Vinylic proton (=CH-) | [6][7] |

| ~7.57 - 7.23 | Multiplet | 5H | Aromatic protons (C₆H₅-) | [6][7] |

| ~2.15 | Doublet | 3H | Methyl protons (-CH₃) | [7] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~172.5 | Carboxylic acid carbon (-COOH) | [7] |

| ~140.8 | Vinylic carbon (=CH-) | [8] |

| ~134.5 | Aromatic carbon (ipso-C) | [3] |

| ~130.0 - 128.0 | Aromatic carbons (-C₆H₅) | [8] |

| ~129.3 | Vinylic carbon (-C(CH₃)=) | [8] |

| ~14.1 | Methyl carbon (-CH₃) | [7] |

Infrared (IR) Spectroscopy

The IR spectrum of alpha-Methylcinnamic acid displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3400 - 2300 | Broad | O-H stretch (carboxylic acid, H-bonded) | [8] |

| ~1680 | Strong | C=O stretch (carbonyl of carboxylic acid) | [8] |

| ~1630 | Medium | C=C stretch (alkene) | [8] |

| ~1580, ~1500 | Medium | C=C stretch (aromatic ring) | [8] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of alpha-Methylcinnamic acid results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment | Reference(s) |

| 162 | Moderate | Molecular ion [M]⁺ | [9] |

| 147 | High | [M - CH₃]⁺ | [10] |

| 117 | High | [M - COOH]⁺ or [C₉H₉]⁺ | |

| 91 | High | Tropylium ion [C₇H₇]⁺ | |

| 77 | Moderate | Phenyl ion [C₆H₅]⁺ | [11] |

Experimental Protocols

Synthesis of alpha-Methylcinnamic Acid via Perkin Reaction

The Perkin reaction is a classical method for the synthesis of cinnamic acids and their derivatives.[5] This protocol describes the synthesis of alpha-Methylcinnamic acid from benzaldehyde (B42025) and propionic anhydride (B1165640).

Materials and Equipment:

-

Benzaldehyde

-

Propionic anhydride

-

Anhydrous potassium carbonate

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter flask

-

pH paper

Procedure:

-

To a round-bottom flask containing anhydrous potassium carbonate (1.2 eq.), slowly add propionic anhydride (1.6 eq.) at 0 °C with stirring.[2]

-

After 5 minutes of stirring, add benzaldehyde (1.0 eq.) dropwise to the mixture.[2]

-

Heat the reaction mixture to reflux and maintain for 12 hours.[2]

-

Upon completion, cool the mixture to room temperature using an ice bath.[2]

-

Add water and solid sodium carbonate to the reaction mixture.[2]

-

Collect the resulting precipitate by filtration.[2]

-

Acidify the filtrate to a pH of 6.0 with concentrated HCl to precipitate the crude alpha-Methylcinnamic acid.[2]

-

Collect the crude product by vacuum filtration and wash with cold water.

Caption: Synthesis workflow for alpha-Methylcinnamic acid via Perkin reaction.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.[12][13][14][15] A mixed solvent system of ethanol (B145695) and water is often effective for cinnamic acid derivatives.[12]

Materials and Equipment:

-

Crude alpha-Methylcinnamic acid

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude alpha-Methylcinnamic acid in an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.[12]

-

While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloud point).[12]

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.[12]

-

Allow the flask to cool slowly to room temperature to facilitate the formation of large crystals.[12]

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[12]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

-

Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[12]

-

Dry the crystals, for example, in a drying oven at a moderate temperature (e.g., 60-70 °C).[12]

Caption: Workflow for the purification of alpha-Methylcinnamic acid by recrystallization.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives, including alpha-Methylcinnamic acid, are known to exhibit a range of biological activities, most notably antimicrobial and antifungal effects.[16][17]

Antimicrobial and Antifungal Activity

alpha-Methylcinnamic acid has demonstrated efficacy against various bacteria and fungi.[2][6] The primary mechanism of its antimicrobial action is believed to be the disruption of the microbial cell membrane.[1] The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1]

Interaction with Fungal Signaling Pathways

Studies on cinnamic acid derivatives have shown that they can interfere with crucial fungal signaling pathways, particularly the cell wall integrity Mitogen-Activated Protein Kinase (MAPK) pathway.[2][6] This pathway is essential for maintaining the structural integrity of the fungal cell wall, a key target for antifungal agents. By disrupting this pathway, cinnamic acid derivatives can sensitize fungi to cell wall-disrupting drugs.[2][6] Specifically, derivatives like 4-chloro-α-methylcinnamic acid have shown the ability to overcome the tolerance of certain fungal mutants in the antioxidant MAPK pathway.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. α-Methylcinnamic acid [webbook.nist.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to alpha-Methylcinnamic Acid (CAS 1199-77-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylcinnamic acid (α-Methylcinnamic acid), with the CAS number 1199-77-5, is an organic compound that has garnered interest in various scientific fields, including pharmaceuticals, fragrances, and organic synthesis.[1] Structurally, it is a derivative of cinnamic acid, distinguished by a methyl group at the alpha position relative to the carboxylic acid functional group.[1] This modification imparts distinct chemical and biological properties compared to its parent compound. This technical guide provides a comprehensive overview of α-methylcinnamic acid, consolidating its chemical and physical properties, synthesis methodologies, spectral data, and known biological activities, with a focus on its potential mechanisms of action.

Chemical and Physical Properties

alpha-Methylcinnamic acid typically presents as a white to pale yellow crystalline solid.[1] It is characterized by a pleasant, sweet odor, contributing to its use in the fragrance industry.[1] The compound is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol (B145695) and ether.[1][2]

Table 1: Physicochemical Properties of alpha-Methylcinnamic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 79-81 °C | [3][4] |

| Boiling Point | 288.3 °C (estimated) | [5] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether | [1][2] |

| logP (o/w) | 2.600 | [5] |

| pKa | Not available |

Table 2: Chemical Identifiers for alpha-Methylcinnamic Acid

| Identifier | Value | Reference(s) |

| CAS Number | 1199-77-5 | [3] |

| EC Number | 214-847-0 | [3] |

| InChI | 1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | [3] |

| InChIKey | XNCRUNXWPDJHGV-BQYQJAHWSA-N | [3] |

| SMILES | C\C(=C/c1ccccc1)C(O)=O | [3] |

| Synonyms | (2E)-2-methyl-3-phenylprop-2-enoic acid, 2-Methyl-3-phenylacrylic acid | [1] |

Synthesis of alpha-Methylcinnamic Acid

alpha-Methylcinnamic acid can be synthesized through various organic reactions. A common method involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acid anhydride (B1165640).

Experimental Protocol: Synthesis via Perkin-like Reaction

This protocol describes a general procedure for the synthesis of α-methylcinnamic acid from benzaldehyde (B42025) and propionic anhydride.

Materials:

-

Benzaldehyde

-

Propionic anhydride

-

Potassium carbonate

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Concentrated hydrochloric acid (HCl)

-

Ice bath

-

Standard laboratory glassware for reflux and filtration

Procedure: [4]

-

To a reaction vessel containing potassium carbonate (1.2 equivalents), slowly add propionic anhydride (1.6 equivalents) at 0 °C.

-

After stirring for 5 minutes, add benzaldehyde (1.0 equivalent) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Upon completion, cool the mixture to room temperature using an ice bath.

-

Add water and solid sodium carbonate to the reaction mixture.

-

Collect the resulting precipitate by filtration.

-

Acidify the filtrate to a pH of 6.0 with concentrated HCl to precipitate the solid product, 2-methyl-3-phenylpropenoic acid (α-methylcinnamic acid).

Figure 1: General workflow for the synthesis of alpha-Methylcinnamic acid.

Spectral Data

The structural characterization of α-methylcinnamic acid is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for alpha-Methylcinnamic Acid

| Technique | Key Features | Reference(s) |

| ¹H NMR | δ (ppm): ~12.3 (s, 1H, COOH), ~7.8 (s, 1H, =CH), ~7.3-7.5 (m, 5H, Ar-H), ~2.1 (s, 3H, CH₃) | [6] |

| ¹³C NMR | δ (ppm): ~172.5 (C=O), ~140.0 (Ar-C), ~135.0 (Ar-C), ~129.0-130.0 (Ar-CH), ~128.0 (=C-), ~14.0 (CH₃) | [7] |

| IR (KBr) | ν (cm⁻¹): ~2500-3300 (br, O-H), ~1680 (s, C=O), ~1625 (m, C=C) | [8] |

| Mass Spec (EI) | m/z (%): 162 (M⁺, 100), 147, 117, 91 | [9] |

Biological Activities and Mechanism of Action

alpha-Methylcinnamic acid and its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. The introduction of the alpha-methyl group can influence the compound's potency and mechanism of action compared to cinnamic acid.

Antimicrobial Activity

alpha-Methylcinnamic acid has demonstrated modest antimicrobial properties.[10] Studies have shown that it can inhibit the growth of various bacteria.[8] The proposed mechanism for cinnamic acid derivatives involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components.[1]

Table 4: Antimicrobial Activity of alpha-Methylcinnamic Acid

| Microorganism | Activity Metric | Value | Reference(s) |

| Escherichia coli | Growth Inhibition | 15-25 mM | [8] |

| Staphylococcus aureus | Growth Inhibition | 15-25 mM | [8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of α-methylcinnamic acid against a bacterial strain.

Materials:

-

alpha-Methylcinnamic acid

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Dissolve α-methylcinnamic acid in DMSO to create a high-concentration stock solution.

-

Preparation of Inoculum: Culture the test bacterium in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the α-methylcinnamic acid stock solution in MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory Activity

Derivatives of cinnamic acid have been shown to possess anti-inflammatory properties, and α-methylcinnamic acid is also being investigated for these effects.[10] The anti-inflammatory actions of related compounds are often attributed to the modulation of key inflammatory signaling pathways.

Table 5: Anti-inflammatory Activity of alpha-Methylcinnamic Acid Derivatives

| Target | Effect | Value | Reference(s) |

| TNF-α | Inhibition | 65.7% | [4] |

| IL-6 | Inhibition | 85.9% | [4] |

Experimental Protocol: TNF-α and IL-6 Inhibition Assay in Macrophages

This protocol describes a general method to assess the inhibitory effect of α-methylcinnamic acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

alpha-Methylcinnamic acid

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM until they reach the desired confluency.

-

Treatment: Pre-treat the cells with various concentrations of α-methylcinnamic acid for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Proposed Mechanisms of Action: Modulation of Signaling Pathways

While direct evidence for α-methylcinnamic acid is still emerging, the biological activities of cinnamic acid derivatives are often linked to the modulation of critical intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Some cinnamic acid derivatives have been shown to inhibit NF-κB activation, potentially by interfering with IKK activity or other upstream events.

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Activation of these kinases by various stimuli can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. Cinnamic acid derivatives have been reported to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent.

Figure 3: Proposed mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.

Safety and Handling

alpha-Methylcinnamic acid may cause skin and serious eye irritation.[11] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] In case of contact with skin or eyes, rinse thoroughly with water.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]

Conclusion

alpha-Methylcinnamic acid is a versatile organic compound with established applications and emerging biological potential. Its distinct physicochemical properties, conferred by the alpha-methyl group, differentiate it from cinnamic acid. The synthetic routes are well-established, allowing for its accessibility for research purposes. The available data on its antimicrobial and anti-inflammatory activities, coupled with the proposed mechanisms of action involving key signaling pathways, highlight its potential as a lead compound for the development of new therapeutic agents. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the scientific and practical aspects of alpha-Methylcinnamic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. alpha-Methylcinnamic Acid | High-Purity Reagent [benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to alpha-Methylcinnamic Acid: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-methylcinnamic acid, a versatile organic compound with applications in pharmaceuticals and fine chemical synthesis. This document details its fundamental physicochemical properties, established experimental protocols for its synthesis and analysis, and insights into its biological activities, including its role in relevant signaling pathways.

Core Physicochemical Data

The fundamental quantitative data for alpha-methylcinnamic acid are summarized in the table below, providing a quick reference for its key properties.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3] |

| Molecular Weight | 162.19 g/mol | [4][5] |

| CAS Number | 1199-77-5 | [1][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 79-81 °C | [5] |

| Boiling Point | 288.3 °C at 760 mmHg | [1] |

| Density | 1.147 g/cm³ | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | |

| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enoic acid | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of alpha-methylcinnamic acid are crucial for its application in research and development. Below are established protocols.

Synthesis of alpha-Methylcinnamic Acid via Perkin-like Condensation

A common and effective method for the synthesis of alpha-methylcinnamic acid is a variation of the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640).[4]

Materials:

-

Propionic anhydride

-

Potassium carbonate

-

Hydrochloric acid (concentrated)

-

Sodium carbonate

-

Water

-

Ice

Procedure:

-

To a reaction vessel containing potassium carbonate (224 mmol, 1.2 eq.), slowly add propionic anhydride (300 mmol, 1.6 eq.) at 0 °C with stirring.[4]

-

After 5 minutes of stirring, add benzaldehyde (186 mmol, 1.0 eq.) dropwise to the mixture.[4]

-

Heat the reaction mixture to reflux and maintain for 12 hours.[4]

-

Upon completion, cool the mixture to room temperature using an ice bath.[4]

-

Add water and solid sodium carbonate (30 g) to the reaction mixture.[4]

-

Collect the resulting yellow precipitate by filtration.[4]

-

Acidify the filtrate to a pH of 6.0 with concentrated hydrochloric acid to precipitate the crude alpha-methylcinnamic acid.[4]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of alpha-methylcinnamic acid.

¹H NMR (90 MHz, CDCl₃):

-

δ 12.30 (s, 1H, COOH): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ 7.84 (s, 1H, =CH): This singlet is attributed to the vinylic proton.

-

δ 7.57 - 7.23 (m, 5H, Ar-H): This multiplet represents the five protons of the phenyl group.

-

δ 2.14 (s, 3H, CH₃): This singlet corresponds to the three protons of the methyl group.[2]

¹³C NMR (in CDCl₃):

Characteristic peaks in the ¹³C NMR spectrum will confirm the carbon framework of the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the methyl carbon.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives, including alpha-methylcinnamic acid, have garnered significant interest for their potential biological activities, particularly their anti-inflammatory and antimicrobial properties.

Anti-inflammatory Effects and the TLR4/NF-κB Signaling Pathway

Research has indicated that cinnamic acid derivatives can exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One such critical pathway is the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling cascade.[6]

Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade that culminates in the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory cytokines like TNF-α and IL-6. Cinnamic acid derivatives have been shown to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.[6]

Caption: TLR4/NF-κB signaling pathway and the inhibitory role of cinnamic acid derivatives.

Antimicrobial Mechanism of Action

The antimicrobial activity of cinnamic acid and its derivatives is primarily attributed to their ability to disrupt the integrity of bacterial cell membranes. This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components and ultimately resulting in cell death.[7] Additionally, these compounds can interfere with bacterial biofilm formation, a key factor in antibiotic resistance.[7]

References

- 1. theaic.org [theaic.org]

- 2. alpha-Methylcinnamic acid(1199-77-5) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]

- 5. Sciencemadness Discussion Board - preparation of alpha methylcinnamic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of alpha-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of alpha-methylcinnamic acid, a compound of significant interest in organic synthesis and as an intermediate for active pharmaceutical ingredients. This document details its melting and boiling points, provides standardized experimental protocols for their determination, and outlines a common synthetic pathway.

Physicochemical Data of alpha-Methylcinnamic Acid

The melting and boiling points are critical physical constants for the identification and purity assessment of alpha-methylcinnamic acid. The data presented below is a compilation from various scientific and chemical supplier databases. It is important to note that slight variations in these values can occur due to the presence of different isomers (cis/trans) and impurities.

| Parameter | Value | Notes |

| Melting Point | 76 - 83.5 °C | This range encompasses values reported for mixed isomers and different purity levels. For instance, some sources specify a melting point of 79-81°C.[1][2][3][4] |

| trans-isomer: 80 °C | The trans isomer is often the more stable and commonly cited form.[5] | |

| Boiling Point | ~288 °C | This value is typically reported at standard atmospheric pressure (760 mmHg).[1] |

Experimental Protocols

Accurate determination of the melting and boiling points is fundamental for the characterization of alpha-methylcinnamic acid. The following sections provide detailed, standardized methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small quantity of dry alpha-methylcinnamic acid is finely powdered using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the sample holder of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated rapidly to a temperature approximately 10-15 °C below the expected melting point of alpha-methylcinnamic acid. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observation and Measurement: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

Given that alpha-methylcinnamic acid is a solid at room temperature, this protocol applies to its molten state. This method is suitable for determining the boiling point of small quantities of a substance.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: A small amount of alpha-methylcinnamic acid is placed in the small test tube and gently heated until it melts.

-

Apparatus Assembly: The small test tube containing the molten sample is attached to the thermometer. The capillary tube is then dropped into the test tube with the open end downwards. The entire assembly is clamped within the Thiele tube, ensuring the sample is immersed in the heating fluid.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the heating fluid, ensuring uniform temperature distribution.

-

Observation and Measurement: As the temperature rises, the air trapped in the capillary tube will expand and a stream of bubbles will emerge from its open end. Heating is continued until a steady and rapid stream of bubbles is observed. The heating is then stopped.

-

Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Synthesis Pathway of alpha-Methylcinnamic Acid

A common and effective method for the synthesis of alpha-methylcinnamic acid is the Perkin reaction. This reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (B1165640) (propionic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride.

Caption: Perkin Reaction for alpha-Methylcinnamic Acid Synthesis.

References

Navigating the Solubility Landscape of α-Methylcinnamic Acid: A Technical Guide for Researchers

An in-depth analysis for researchers, scientists, and drug development professionals focused on the physicochemical properties of α-methylcinnamic acid, providing methodologies for its solubility determination in organic solvents.

Introduction

Alpha-methylcinnamic acid is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and fine chemicals.[1] Its utility in drug discovery, particularly as a precursor to serine protease inhibitors, underscores the importance of understanding its physicochemical properties.[2] Among these, solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the formulation of active pharmaceutical ingredients (APIs).[3][4]

Qualitative Solubility Profile

General observations indicate that α-methylcinnamic acid, a white to off-white crystalline solid, is soluble in methanol.[5][6] Like its parent compound, cinnamic acid, it is expected to be freely soluble in many organic solvents such as ethanol, acetone, ether, and benzene, while exhibiting low solubility in water.[7][8] The presence of the hydrophobic phenyl group and the carboxylic acid moiety suggests that its solubility will be significantly influenced by the polarity of the solvent.[8]

Quantitative Solubility Data for Related Compounds

In the absence of extensive public data for α-methylcinnamic acid, the solubility of the closely related compounds, trans-cinnamic acid and 4-methylcinnamic acid, can provide a useful reference point for estimating its behavior. It is, however, crucial to empirically determine the solubility for specific applications, as even small structural differences can lead to significant changes in solubility.

Table 1: Reported Solubility of 4-Methylcinnamic Acid in Dimethyl Sulfoxide (DMSO)

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (339.11 mM) | Sonication is recommended to facilitate dissolution.[9] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (616.56 mM) | Ultrasonic treatment and warming to 37°C may be necessary.[9] |

Note: The conflicting data for DMSO may be due to different experimental conditions or measurement techniques.[9]

Table 2: Solubility of trans-Cinnamic Acid in Various Organic Solvents at 298.2 K (25.05 °C) and 313.2 K (40.05 °C) [7]

| Solvent | Solubility at 298.2 K ( g/100g solvent) | Solubility at 313.2 K ( g/100g solvent) |

| Methanol | 32.94 ± 0.27 | 45.70 ± 0.07 |

| Ethanol | 25.86 ± 0.85 | 36.47 ± 0.08 |

| 1-Propanol | 19.29 ± 0.68 | 28.47 ± 0.53 |

| 2-Propanol | 16.79 ± 0.55 | 29.18 ± 0.62 |

| 2-Butanone | 22.46 ± 0.15 | 31.93 ± 1.00 |

| Ethyl Acetate | 13.05 ± 0.24 | 19.86 ± 0.27 |

| Acetonitrile | 6.26 ± 0.01 | 11.42 ± 0.03 |

| Water | 0.042 ± 0.001 | 0.083 ± 0.001 |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[7][10][11] The concentration of the solute in the resulting saturated solution can then be quantified using various analytical techniques, with gravimetric analysis and UV-Vis spectrophotometry being common and accessible methods.[9][12][13]

Isothermal Shake-Flask Method for Equilibrium Solubility

This method is based on achieving a state of equilibrium between the undissolved solute and the dissolved solute in a solvent at a constant temperature.

Materials:

-

α-Methylcinnamic acid

-

Selected organic solvent(s)

-

Sealed containers (e.g., screw-cap vials or flasks)

-

Constant-temperature shaker bath

-

Syringe with a filter (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of α-methylcinnamic acid to a known volume of the chosen organic solvent in a sealed container.[9] The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.[10]

-

Equilibration: Place the sealed container in a constant-temperature shaker bath and agitate for an extended period, typically 24-72 hours, to ensure that equilibrium is reached.[9] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[10]

-

Sampling: After equilibration, allow the suspension to settle. Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solid particles.[7][9] The temperature of the syringe should be the same as the equilibration temperature to avoid precipitation or further dissolution.[9]

-

Analysis: Determine the concentration of α-methylcinnamic acid in the filtered saturated solution using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.[9]

Gravimetric Analysis

This is a straightforward and accurate method for quantifying the amount of a non-volatile solute in a known amount of a saturated solution.[3][12]

Materials:

-

Filtered saturated solution from the shake-flask method

-

Pre-weighed, dry container (e.g., evaporating dish or beaker)

-

Analytical balance

-

Oven or other means of controlled solvent evaporation

Procedure:

-

Weighing the Sample: Transfer a known volume or mass of the filtered saturated solution to a pre-weighed, dry container.[9][12]

-

Solvent Evaporation: Carefully evaporate the solvent from the solution.[9] For organic solvents, this can be done on a hot plate in a fume hood or using a rotary evaporator. The temperature should be kept low enough to prevent degradation of the α-methylcinnamic acid.

-

Drying to a Constant Weight: Once the solvent is evaporated, dry the container with the solid residue in an oven at a temperature below the melting point of α-methylcinnamic acid until a constant weight is achieved.[3][12]

-

Calculation: The solubility is calculated from the mass of the solid residue and the initial volume or mass of the saturated solution.[12]

UV-Vis Spectrophotometry

For compounds with a chromophore, such as α-methylcinnamic acid, UV-Vis spectrophotometry provides a sensitive and rapid method for determining concentration.[9][13]

Materials:

-

Filtered saturated solution from the shake-flask method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of α-methylcinnamic acid with known concentrations in the solvent of interest.[9]

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[9] Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.[2]

-

Sample Analysis: Measure the absorbance of the diluted sample at the same λmax.

-

Concentration Determination: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying the concentration of the diluted sample by the dilution factor.[2]

Conclusion

Understanding the solubility of α-methylcinnamic acid in organic solvents is paramount for its effective use in research and drug development. While comprehensive quantitative data is currently limited in the public domain, this guide provides a framework for researchers to navigate this challenge. By leveraging qualitative information, referencing data from analogous compounds, and employing the detailed experimental protocols provided, scientists can confidently determine the solubility of α-methylcinnamic acid in their specific solvent systems, thereby enabling more efficient and reproducible experimental design and process development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. 1895-97-2 | CAS DataBase [m.chemicalbook.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. who.int [who.int]

- 11. researchgate.net [researchgate.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Interpretation of alpha-Methylcinnamic Acid

This technical guide provides a comprehensive overview of the spectral data for alpha-methylcinnamic acid, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes visualizations of experimental workflows and potential biological mechanisms.

Spectral Data Presentation

The following sections summarize the key spectral data for alpha-methylcinnamic acid, facilitating its identification and characterization.

| Wavenumber (cm⁻¹) | Assignment |

| 3000 - 2800 | C-H stretch (aliphatic) |

| 1680 - 1640 | C=O stretch (carboxylic acid) |

| 1640 - 1600 | C=C stretch (alkene) |

| 1500 - 1300 | C-H bend (aliphatic) |

| Below 1500 | Fingerprint Region |

Note: The fingerprint region contains complex vibrations characteristic of the entire molecule.[1]

¹H NMR Spectral Data

The proton NMR spectrum of alpha-methylcinnamic acid provides information about the different types of protons and their chemical environments.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.30 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.84 | Singlet | 1H | Vinylic proton (-C=CH-) |

| ~7.57 - 7.23 | Multiplet | 5H | Aromatic protons (phenyl ring) |

| ~2.15 | Doublet | 3H | Methyl protons (-CH₃) |

Data acquired in CDCl₃ solvent.[4][5]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.[2][3]

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | Carbonyl carbon (-COOH) |

| ~144.0 | Alkene carbon (-C=CH-) |

| ~134.3 | Aromatic carbon (ipso) |

| ~130.0 - 128.0 | Aromatic carbons (phenyl ring) |

| ~128.0 | Alkene carbon (-C(CH₃)=) |

| ~14.0 | Methyl carbon (-CH₃) |

Data acquired in CDCl₃ or DMSO-d6 solvent.[5]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.[6][7][8]

| m/z Value | Interpretation |

| 162 | Molecular ion peak [M]⁺, corresponding to C₁₀H₁₀O₂ |

| 161 | [M-H]⁺ |

| 117 | Loss of -COOH group |

| 116 | Further fragmentation |

| 115 | Further fragmentation |

| 91 | Tropylium ion [C₇H₇]⁺, characteristic of a benzyl (B1604629) group |

The molecular ion has a mass of 162 g/mol .[4][9][10]

Experimental Protocols

This section outlines the generalized experimental methodologies for acquiring the spectral data presented above.

Infrared spectra of solid samples like alpha-methylcinnamic acid can be obtained using the KBr pellet, Nujol mull, or thin solid film method.[1][11][12][13] The thin film method is described below:

-

Sample Preparation : Dissolve approximately 50 mg of solid alpha-methylcinnamic acid in a few drops of a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).[11]

-

Film Deposition : Place a drop of the resulting solution onto a single, clean salt plate (e.g., NaCl or KBr).[11]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[11]

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Spectrum Measurement : Acquire the infrared spectrum. Adjust the film thickness by adding more solution or by cleaning the plate and re-applying a more dilute solution if the signal is too weak or too strong, respectively.[11]

-

Cleaning : After analysis, clean the salt plates with a suitable solvent like acetone (B3395972) and return them to a desiccator.[13]

-

Sample Preparation : Weigh 5-10 mg of alpha-methylcinnamic acid and dissolve it in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃).[2]

-

Filtration (if necessary) : If any solid remains undissolved, filter the solution or pipette the clear supernatant into a clean NMR tube.[2]

-

Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.[14]

-

Data Acquisition for ¹H NMR : Acquire the proton NMR spectrum. Key parameters to consider are the number of scans, pulse width, and relaxation delay.[14]

-

Data Acquisition for ¹³C NMR : Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[3]

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., TMS).

Electron Ionization (EI) is a common method for the mass spectrometric analysis of organic compounds.[6]

-

Sample Introduction : The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[6][8]

-

Ionization : The vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (the molecular ion).[6][8]

-

Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral fragments.[6][8]

-

Acceleration : The positively charged ions are accelerated by an electric field.[6][8]

-

Mass Analysis : The accelerated ions are directed into a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[6][8]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[6][8]

Mandatory Visualizations

The following diagrams illustrate key workflows and proposed mechanisms related to the analysis and activity of alpha-methylcinnamic acid.

Caption: Workflow for Spectroscopic Analysis of alpha-Methylcinnamic Acid.

Caption: Proposed Antifungal Mechanism of alpha-Methylcinnamic Acid Derivatives.[15]

References

- 1. amherst.edu [amherst.edu]

- 2. chem.latech.edu [chem.latech.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. alpha-Methylcinnamic acid(1199-77-5) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. α-Methylcinnamic acid [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. webassign.net [webassign.net]

- 14. books.rsc.org [books.rsc.org]

- 15. alpha-Methylcinnamic Acid | High-Purity Reagent [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of alpha-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of alpha-methylcinnamic acid. The information presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of this compound and its derivatives. This document details experimental protocols, presents quantitative spectral data in a structured format, and illustrates the key structural correlations through a logical diagram.

¹H and ¹³C NMR Spectral Data

The NMR spectra of alpha-methylcinnamic acid were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of alpha-methylcinnamic acid is characterized by signals corresponding to the carboxylic acid proton, the vinylic proton, the aromatic protons of the phenyl ring, and the methyl protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Carboxylic Acid (-COOH) | ~12.30 | Broad Singlet | - | 1H |

| Vinylic (=CH) | 7.84 | Doublet | 1.2 | 1H |

| Aromatic (Phenyl) | 7.23-7.57 | Multiplet | - | 5H |

| Methyl (-CH₃) | 2.15 | Doublet | 1.5 | 3H |

Table 1: ¹H NMR spectral data for alpha-methylcinnamic acid in CDCl₃.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of alpha-methylcinnamic acid displays signals for the ten carbon atoms present in the molecule, including the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbon.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carboxylic Acid (-C OOH) | 172.5 |

| Vinylic (-C =) | 153.1 |

| Vinylic (=C H) | 120.6 |

| Aromatic (ipso-C) | 134.5 |

| Aromatic (ortho-C) | 129.0 |

| Aromatic (meta-C) | 128.2 |

| Aromatic (para-C) | 130.4 |

| Methyl (-C H₃) | 14.1 |

Table 2: ¹³C NMR spectral data for alpha-methylcinnamic acid in CDCl₃. Note: Precise assignment of aromatic carbons may require 2D NMR techniques.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of alpha-methylcinnamic acid.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of high-purity alpha-methylcinnamic acid.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity and stored under anhydrous conditions to minimize water signals in the spectrum.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the residual solvent signal.

NMR Data Acquisition

-

Instrumentation: The spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure good signal dispersion.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structure of alpha-methylcinnamic acid and its characteristic NMR signals.

Figure 1: Correlation of alpha-Methylcinnamic Acid Structure with NMR Signals.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of alpha-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of alpha-Methylcinnamic acid, a compound of interest in various research and development sectors. This document details the characteristic vibrational frequencies, experimental protocols for sample analysis, and the logical workflow of spectroscopic investigation.

Core Concepts in the IR Spectroscopy of alpha-Methylcinnamic Acid

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint, revealing the functional groups present in the compound.

For alpha-Methylcinnamic acid (C₁₀H₁₀O₂), the key functional groups that give rise to characteristic absorption bands in the IR spectrum are:

-

O-H group of the carboxylic acid

-

C=O group of the carboxylic acid

-

C=C double bond of the alkene moiety and the aromatic ring

-

C-H bonds of the aromatic ring, alkene, and methyl group

-

C-O bond of the carboxylic acid

The positions of these absorption bands can be influenced by factors such as conjugation and hydrogen bonding. In alpha-Methylcinnamic acid, the carboxylic acid group is conjugated with the carbon-carbon double bond, which in turn is conjugated with the phenyl ring. This extensive conjugation affects the electronic distribution and bond strengths, leading to shifts in the vibrational frequencies compared to non-conjugated systems.

Quantitative Data: Characteristic IR Absorption Bands

The following table summarizes the principal infrared absorption bands for alpha-Methylcinnamic acid, with their corresponding vibrational assignments. This data has been compiled from spectral information available in public databases.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100-2500 | Broad, Strong | O-H stretch (in-plane) | Carboxylic Acid |

| ~3080-3020 | Medium | C-H stretch | Aromatic & Vinylic |

| ~2980-2920 | Medium-Weak | C-H stretch | Methyl (CH₃) |

| ~1685-1660 | Strong | C=O stretch | Carboxylic Acid (conjugated) |

| ~1630-1610 | Medium | C=C stretch | Alkene (conjugated) |

| ~1600, ~1580, ~1495 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1450-1430 | Medium | C-H bend (asymmetric) | Methyl (CH₃) |

| ~1420-1380 | Medium | O-H bend (in-plane) | Carboxylic Acid |

| ~1310-1280 | Strong | C-O stretch | Carboxylic Acid |

| ~980-960 | Strong | =C-H bend (out-of-plane) | Vinylic |

| ~770-730 & ~710-690 | Strong | C-H bend (out-of-plane) | Monosubstituted Benzene |

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation. For solid samples like alpha-Methylcinnamic acid, the two most common methods are the Potassium Bromide (KBr) pellet technique and the Nujol mull technique.

Method 1: Potassium Bromide (KBr) Pellet Technique

This method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing the mixture into a thin, transparent pellet.

Materials and Equipment:

-

alpha-Methylcinnamic acid

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Sample Grinding: Weigh approximately 1-2 mg of alpha-Methylcinnamic acid and place it in a clean, dry agate mortar.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Homogenization: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize light scattering.

-

Pellet Formation: Transfer the powder to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Method 2: Nujol Mull Technique

In this technique, the solid sample is ground to a fine powder and then suspended in a mulling agent, such as Nujol (a mineral oil), to create a paste.

Materials and Equipment:

-

alpha-Methylcinnamic acid

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Salt plates (e.g., KBr or NaCl) and holder

-

FTIR spectrometer

Procedure:

-

Sample Grinding: Place 2-5 mg of alpha-Methylcinnamic acid in an agate mortar and grind it to a very fine powder.

-

Mull Preparation: Add one to two drops of Nujol to the powdered sample in the mortar. Continue to grind the mixture until a uniform, thick paste (mull) is formed.

-

Sample Mounting: Apply a small amount of the mull to the surface of one salt plate. Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates.

-

Spectral Acquisition: Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer and acquire the spectrum. It is important to note that the spectrum of Nujol itself will be superimposed on the sample spectrum, showing characteristic C-H stretching and bending bands around 2924, 1462, and 1377 cm⁻¹. These regions of the spectrum should be interpreted with caution.

Visualization of Experimental and Logical Workflows

To better illustrate the processes involved in the IR spectroscopic analysis of alpha-Methylcinnamic acid, the following diagrams have been generated using the DOT language.

References

- 1. alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-Methylcinnamic acid(1199-77-5) IR Spectrum [chemicalbook.com]

- 3. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass Spectrometry Analysis of alpha-Methylcinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of alpha-Methylcinnamic acid. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data summaries, and visual representations of experimental workflows and relevant biological pathways.

Introduction to alpha-Methylcinnamic Acid and its Significance

Alpha-Methylcinnamic acid (α-Methylcinnamic acid), with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol , is a derivative of cinnamic acid.[1] Cinnamic acid and its derivatives are of significant interest in various scientific fields due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2] Alpha-Methylcinnamic acid, in particular, serves as a valuable building block in organic synthesis for producing pharmaceuticals and fine chemicals.[3] Its potential to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, makes it a compound of interest for drug discovery and development.[2][3]

Mass Spectrometry of alpha-Methylcinnamic Acid

Mass spectrometry is a powerful analytical technique for the identification and quantification of alpha-Methylcinnamic acid. Electron ionization (EI) is a common ionization method for this compound, particularly in conjunction with gas chromatography (GC-MS).

Electron Ionization Mass Spectrum

The electron ionization mass spectrum of alpha-Methylcinnamic acid is characterized by a prominent molecular ion peak and several key fragment ions. The National Institute of Standards and Technology (NIST) mass spectrum provides reference data for its identification.

Table 1: Key m/z Values and Relative Intensities in the EI Mass Spectrum of alpha-Methylcinnamic Acid

| m/z | Relative Intensity | Putative Fragment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 147 | Moderate | [M - CH₃]⁺ |

| 117 | High | [M - COOH]⁺ |

| 116 | High | [M - COOH - H]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols for MS Analysis

This section details the recommended experimental protocols for the analysis of alpha-Methylcinnamic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile or semi-volatile compounds like alpha-Methylcinnamic acid, often requiring a derivatization step to enhance volatility and thermal stability.

3.1.1. Sample Preparation and Derivatization

For analysis in biological matrices such as plasma, a protein precipitation step is necessary.[3]

-

To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture and centrifuge at high speed.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[1]

-

Cool to room temperature before injection into the GC-MS system.

3.1.2. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial temperature 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

| Monitored Ions (SIM) | m/z (for TMS derivative): to be determined empirically (e.g., molecular ion and key fragments) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous for the analysis of non-volatile and thermally labile compounds, and can often be performed without derivatization.

3.2.1. Sample Preparation

For plasma samples, protein precipitation is a common and effective preparation method.[3]

-

To 100 µL of plasma, add 300 µL of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and dilute with an equal volume of the initial mobile phase before injection.

3.2.2. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Analyzer | Triple Quadrupole |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor Ion [M-H]⁻: m/z 161.1 -> Product Ions (to be determined by infusion and fragmentation studies) |

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics for the quantitative analysis of cinnamic acid derivatives using chromatographic methods. These values can serve as a benchmark for method development and validation for alpha-Methylcinnamic acid.

Table 2: Typical Performance of a Validated HPLC-UV Method for a Methylcinnamic Acid Isomer [4]

| Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Table 3: Expected Performance for a Validated GC-MS Method for alpha-Methylcinnamic Acid (as TMS derivative)

| Parameter | Expected Performance |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | Low ng/mL range |

| Limit of Quantification (LOQ) | Low ng/mL range |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 15% |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of alpha-Methylcinnamic acid in a biological matrix using GC-MS.

Caption: A generalized workflow for the GC-MS analysis of alpha-Methylcinnamic acid.

Signaling Pathway Modulation by Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have been shown to modulate inflammatory signaling pathways, including the MAPK and NF-κB pathways.[2][5] The diagram below illustrates a simplified representation of these pathways and potential points of influence by compounds like alpha-Methylcinnamic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ionsource.com [ionsource.com]

- 4. benchchem.com [benchchem.com]

- 5. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ultraviolet-Visible (UV-Vis) Spectroscopy of alpha-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in UV-Vis Spectroscopy of Cinnamic Acids

Alpha-methylcinnamic acid (2-methyl-3-phenyl-2-propenoic acid) is an α,β-unsaturated carboxylic acid. Its structure, featuring a benzene (B151609) ring conjugated with a carbon-carbon double bond and a carboxyl group, gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. These absorptions are primarily due to π → π* electronic transitions within the conjugated system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, solvent polarity, and pH.

Quantitative Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield readily available quantitative UV-Vis spectroscopic data (λmax and molar absorptivity) for alpha-methylcinnamic acid. The table below is provided as a template for researchers to populate with their own experimental data. For reference, the parent compound, trans-cinnamic acid, exhibits a strong absorption maximum around 270-279 nm.[1][2]

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| alpha-Methylcinnamic Acid | Data not available | Data not available |

Experimental Protocols

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of alpha-methylcinnamic acid. This protocol is based on standard procedures for the analysis of cinnamic acid and its derivatives.[3]

1. Materials and Instrumentation:

-

Analyte: High-purity alpha-methylcinnamic acid.

-

Solvents: Spectroscopic grade solvents such as methanol, ethanol, or cyclohexane. The choice of solvent can influence the λmax.

-